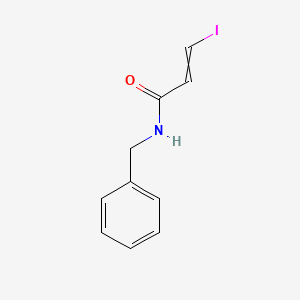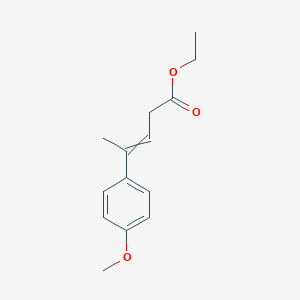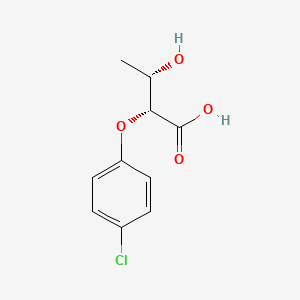
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is a chemical compound with a unique structure that includes a benzonitrile moiety and a cyclobutenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- typically involves the reaction of benzonitrile derivatives with cyclobutenone precursors under specific conditions. One common method includes the use of a base-catalyzed reaction where the benzonitrile derivative is reacted with a cyclobutenone compound in the presence of a strong base such as sodium hydroxide or potassium tert-butoxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile moiety, where nucleophiles such as amines or thiols replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzonitrile derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The cyclobutenone ring is particularly important for its reactivity and ability to form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-hydroxy-: Similar structure but lacks the cyclobutenone ring.
Benzamide, 3-(2-ethoxy-3,4-dioxo-1-cyclobuten-1-yl)amino-2-hydroxy-N,N-dimethyl-: Contains a similar cyclobutenone ring but different substituents.
Uniqueness
Benzonitrile, 4-(2-hydroxy-3,4-dioxo-1-cyclobuten-1-yl)- is unique due to the presence of both the benzonitrile moiety and the cyclobutenone ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
655249-78-8 |
|---|---|
Fórmula molecular |
C11H5NO3 |
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
4-(2-hydroxy-3,4-dioxocyclobuten-1-yl)benzonitrile |
InChI |
InChI=1S/C11H5NO3/c12-5-6-1-3-7(4-2-6)8-9(13)11(15)10(8)14/h1-4,13H |
Clave InChI |
DVYYJENLFLRKBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=C(C(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)

![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)

![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)

![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)

![5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]](/img/structure/B12533254.png)
![5-[(4-Tert-butylphenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12533257.png)
![4-[(6-Phenylhexanoyl)amino]butanoic acid](/img/structure/B12533265.png)

